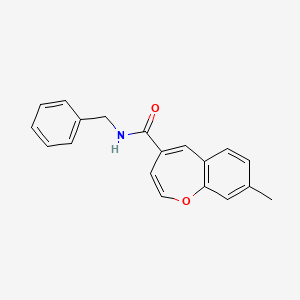

N-benzyl-8-methyl-1-benzoxepine-4-carboxamide

Description

N-benzyl-8-methyl-1-benzoxepine-4-carboxamide is a heterocyclic organic compound characterized by a benzoxepine core (a seven-membered oxygen-containing ring fused to a benzene ring) substituted with a methyl group at the 8-position and a carboxamide group at the 4-position. Structural elucidation of such compounds often relies on X-ray crystallography, with programs like SHELX playing a critical role in refining small-molecule structures .

Properties

IUPAC Name |

N-benzyl-8-methyl-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-14-7-8-16-12-17(9-10-22-18(16)11-14)19(21)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYCLQYJOWPMQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-8-methyl-1-benzoxepine-4-carboxamide typically involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C). This reaction leads to the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired benzoxepine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-8-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of benzoxepine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-8-methyl-1-benzoxepine-4-carboxamide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that benzoxepine derivatives exhibit significant anticancer properties. For instance, compounds within this class have shown efficacy against breast cancer cells by inducing apoptosis and inhibiting proliferation. A study highlighted the synthesis of benzoxepin derivatives that demonstrated potent activity against breast cancer cell lines, suggesting a pathway for further exploration of this compound in cancer therapy .

Inhibition of PI3K Pathway

The compound has been identified as a potential inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell signaling and survival. The inhibition of this pathway can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents. A patent application noted the utility of benzoxepin compounds as PI3K inhibitors, indicating their relevance in targeting this critical signaling pathway in oncology .

Synthetic Chemistry

The synthesis of this compound involves various innovative methodologies, showcasing its versatility in organic synthesis.

Electrochemical Synthesis

Recent advancements in electrochemical methods have facilitated the synthesis of complex heterocycles, including benzoxepines. These methods are environmentally friendly and allow for the efficient formation of C–C and C–N bonds without the need for harsh reagents or conditions. This approach not only enhances yield but also reduces waste, aligning with green chemistry principles .

One-Pot Reactions

One-pot synthesis techniques have been developed to streamline the production of this compound, minimizing purification steps and maximizing efficiency. Such methods often involve sequential reactions that can be performed without isolating intermediates, which is advantageous for large-scale production .

Case Study: Anticancer Efficacy

A notable study evaluated the anticancer effects of various benzoxepine derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics, suggesting that these compounds could serve as lead candidates for further development .

Case Study: Mechanistic Insights

Mechanistic studies have revealed that this compound induces apoptosis through mitochondrial pathways, leading to cytochrome c release and activation of caspases. This mode of action underscores its potential as a targeted therapy in oncology .

Mechanism of Action

The mechanism of action of N-benzyl-8-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

| Feature | Target Compound | Benzathine Benzylpenicillin |

|---|---|---|

| Ring System | Benzoxepine (fused benzene + oxepane) | β-lactam-thiazolidine |

| Substituents | 8-methyl, 4-carboxamide, N-benzyl | Phenylacetyl, dibenzylethylenediamine |

| Synthetic Complexity | Moderate (single heterocycle) | High (bicyclic system + salt formation) |

Table 2: Pharmacological Context

Research Findings and Limitations

- Functional Analogues : The benzyl group in both compounds suggests shared strategies for enhancing bioavailability, but the β-lactam in benzylpenicillin is irreplaceable for its antibiotic activity .

- Gaps in Evidence: No direct comparative pharmacological or kinetic data is available in the provided materials. Further studies should explore synthesis routes, receptor binding assays, and metabolic stability.

Biological Activity

N-benzyl-8-methyl-1-benzoxepine-4-carboxamide is a compound that has garnered attention in pharmacological research, particularly for its potential neuroprotective and enzyme inhibitory activities. This article explores its biological activity through various studies and findings, including case studies, data tables, and relevant research outcomes.

Chemical Structure and Properties

This compound belongs to the class of benzoxepines, which are characterized by a fused benzene and oxepine ring structure. This specific compound is noted for its modifications that enhance its pharmacological properties.

The biological activity of this compound primarily revolves around its interaction with specific enzymes implicated in neurodegenerative diseases. Research indicates that compounds within this class may act as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are crucial targets in Alzheimer's disease treatment.

Inhibitory Activity Against AChE and BACE1

Recent studies have highlighted the inhibitory effects of benzamide derivatives, including this compound, on AChE and BACE1:

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound (Donepezil) | 0.046 | - |

| Compound X | 4.11 | 18.30 |

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

Neuroprotective Effects

In vitro studies have demonstrated that compounds similar to this compound exhibit neuroprotective properties against oxidative stress-induced damage. For instance, some derivatives showed significant reduction in cell death when exposed to amyloid-beta (Aβ) toxicity models, which are commonly used to simulate Alzheimer's disease pathology .

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving animal models, the administration of this compound resulted in marked improvements in cognitive functions compared to control groups treated with saline. Behavioral assessments indicated enhanced memory retention and reduced anxiety-like behaviors, suggesting a potential therapeutic role in cognitive disorders.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of various benzamide derivatives, including this compound. The results indicated that this compound could selectively inhibit AChE with an IC50 value comparable to established inhibitors like donepezil, thus supporting its potential as a treatment for cognitive dysfunctions associated with Alzheimer's disease .

Safety and Toxicology

Safety assessments conducted through acute toxicity tests have shown promising results for this compound, with no significant adverse effects reported at therapeutic doses. Further studies are necessary to establish long-term safety profiles and potential side effects.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-8-methyl-1-benzoxepine-4-carboxamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Core benzoxepine formation : Cyclization of precursor molecules (e.g., via Friedel-Crafts alkylation) under reflux in solvents like toluene or dichloromethane .

- Carboxamide coupling : Reacting the benzoxepine intermediate with benzylamine derivatives using coupling agents such as EDCI or DCC, followed by purification via recrystallization or column chromatography .

- Methyl group introduction : Alkylation at the 8-position using methyl halides or methylating agents under controlled temperature (e.g., 60–80°C) .

Key considerations : Reaction yields depend on solvent polarity, catalyst selection (e.g., Lewis acids for cyclization), and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- NMR spectroscopy : and NMR identify substituent positions (e.g., benzyl group at C4, methyl at C8) and confirm ring structure .

- IR spectroscopy : Confirms carboxamide C=O stretching (~1650–1700 cm) and N-H bending (~1550 cm) .

- Purity assessment :

- HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at λ~254 nm .

- Melting point analysis : Sharp melting points (>150°C) indicate high crystallinity .

Advanced Research Questions

Q. How can computational modeling optimize the pharmacological profile of this compound?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors). The benzoxepine core’s rigidity and carboxamide’s hydrogen-bonding capability are critical for ligand-receptor interactions .

- QSAR studies : Correlate substituent effects (e.g., methyl at C8) with bioactivity using descriptors like logP and polar surface area .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Q. Data example :

| Parameter | Value (DFT) | Relevance |

|---|---|---|

| HOMO-LUMO gap | 4.2 eV | Stability |

| LogP | 3.1 | Lipophilicity |

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

- Case study : Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl) or tautomerism.

- Solution : Compare data across solvents and validate with 2D NMR (COSY, HSQC) .

- Crystallographic validation : Use single-crystal X-ray diffraction (SHELXL software) to resolve ambiguous stereochemistry .

- Cross-lab reproducibility : Standardize protocols (e.g., drying time, temperature) to minimize batch variations .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Process optimization :

- Purification :

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove unreacted starting materials .

- Automated chromatography : Gradient elution on prep-HPLC systems ensures >98% purity .

Q. How to assess the compound’s metabolic stability in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.